

# Unraveling the Structure of Feigrisolide B: A Case of Structural Revision

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## Compound of Interest

Compound Name: *Feigrisolide B*

Cat. No.: *B15622685*

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A Technical Guide for Researchers in Natural Product Chemistry and Drug Development

## Executive Summary

**Feigrisolide B**, a heptalactone isolated from *Streptomyces griseus*, has garnered attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral properties.[1][2] Initially reported in 2000, the structural elucidation of **Feigrisolide B** and its congener, Feigrisolide A, presented a complex challenge that ultimately culminated in a significant structural revision. This technical guide provides a comprehensive overview of the journey to determine the correct structure of **Feigrisolide B**, from its initial isolation and characterization to the pivotal total synthesis that led to its revised structure, now understood to be identical to (+)-homononactic acid. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the methodologies and logical frameworks employed in the structural elucidation of complex natural products.

## Introduction

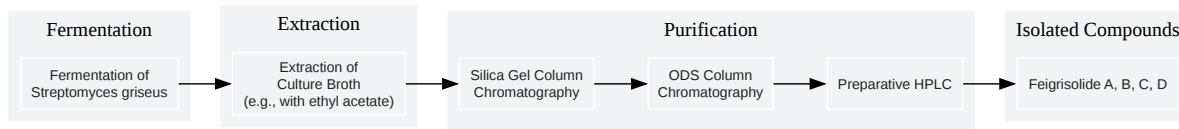
The quest to discover novel bioactive compounds from natural sources is a cornerstone of drug discovery. Actinomycetes, particularly of the genus *Streptomyces*, are prolific producers of a diverse array of secondary metabolites with therapeutic potential.[3] In 2000, a research group reported the isolation of four new lactones, Feigrisolides A, B, C, and D, from the fermentation broth of *Streptomyces griseus*. [2] **Feigrisolide B**, in particular, demonstrated promising biological activity. The initial structural assignment of **Feigrisolide B** was based on extensive

spectroscopic analysis. However, subsequent efforts in total synthesis revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product, necessitating a re-evaluation and ultimate revision of the proposed structure. This guide will detail this process, highlighting the critical interplay between spectroscopic analysis and synthetic chemistry in unequivocally determining the structure of a natural product.

## Isolation and Initial Characterization

### Experimental Protocol: Isolation of Feigrisolides

The isolation of **Feigrisolide B** from the culture broth of *Streptomyces griseus* involved a multi-step extraction and chromatographic purification process, as described by Tang et al. (2000). While the full detailed protocol from the original publication is not publicly available, a general workflow can be inferred from the abstract and related literature.





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